N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDUVLBGIJSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline, methylsulfonyl chloride, and alanine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials and reagents.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification processes: Including crystallization, filtration, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The 3-chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-N-(methylsulfonyl)alanine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(3-Fluorophenyl)-N-(methylsulfonyl)-L-alanine
- Key Difference : Fluorine replaces chlorine at the phenyl para position.
- Could influence binding affinity in biological targets due to differences in halogen bonding .
- Molecular Formula: C₁₀H₁₂FNO₄S (estimated MW: ~261.1 g/mol).
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine
- Key Difference : Additional methyl group at the 4-position of the phenyl ring.
- Impact: Increased steric bulk may hinder receptor binding compared to the parent compound.
- Molecular Formula: C₁₁H₁₄ClNO₄S; MW: 291.75 g/mol .
N-(Methylsulfonyl)-N-phenyl-D-alanine
- Key Difference: No halogen substituent on the phenyl ring.
- Impact: Reduced electron-withdrawing effects compared to chlorine, possibly decreasing stability or receptor interaction. Lower molecular weight (C₁₀H₁₃NO₄S; MW: 259.3 g/mol) .
Variations in Sulfonyl Group or Core Structure
(N-(3-Trifluoromethyl)benzenesulfonyl)alanine
- Key Difference : Trifluoromethyl (-CF₃) substituent on the benzene ring; sulfonyl group directly attached to the ring.
- Impact :
- Molecular Formula: C₁₀H₁₀F₃NO₄S; MW: 305.25 g/mol (estimated).
N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide
- Key Difference : Methoxybenzenesulfonamide replaces the methylsulfonyl-alanine backbone.
- Impact :
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature in the parent compound may enhance binding to electron-rich biological targets compared to fluorine or methyl analogs .
- Synthetic Challenges: Methylsulfonyl-alanine derivatives require precise control during sulfonylation to avoid byproducts, as noted in synthesis protocols for related compounds .
Biological Activity
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine is a synthetic amino acid derivative notable for its unique structural features, including a chlorophenyl group and a methylsulfonyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in therapeutic applications.
- Chemical Formula : CHClNOS
- Molecular Weight : 307.75 g/mol
- Functional Groups :
- Chlorophenyl group enhances reactivity
- Methylsulfonyl group serves as a leaving group in chemical reactions
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound may modulate enzyme activities and influence cellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.
- Receptor Interaction : It may bind to specific receptors, influencing downstream signaling pathways related to cell growth and apoptosis.
Enzyme Inhibition Assays
Recent studies have explored the inhibitory effects of this compound on COX-1 and COX-2 enzymes. These assays are critical for evaluating the compound's anti-inflammatory potential.
| Compound | COX-1 IC (μM) | COX-2 IC (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 69.56 | 83.68 | Higher than Meloxicam |
| Meloxicam | 56.43 | 57.14 | Reference |
The results indicate that this compound exhibits a higher selectivity for COX-1 compared to COX-2, suggesting potential therapeutic applications in conditions where COX-1 inhibition is beneficial.
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced inflammatory markers in human dermal fibroblasts, indicating its potential as an anti-inflammatory agent.
- Anticancer Potential : Preliminary investigations into the compound's cytotoxicity against various cancer cell lines revealed promising results, with lower IC values compared to standard chemotherapeutics, suggesting a role in cancer therapy.
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a building block for more complex molecules in drug design. Its ability to form amide bonds makes it particularly useful for synthesizing peptide-based therapeutics.
Q & A
Q. Methodological Tables
Table 1: Example Crystallographic Parameters (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space group | (monoclinic) | |
| Unit cell (Å) | , , | |
| Hydrogen bonds | OH–N (2.89 Å) |
Table 2: Synthetic Optimization Steps
| Step | Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Sulfonylation (0°C, 2 h) | 75 | 92 |
| 2 | Column chromatography | 68 | 99 |
| 3 | Recrystallization (EtOH/HO) | 60 | 99.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
